molecular formula C10H8BrNO B3059385 5-Bromo-2-methoxyquinoline CAS No. 99455-06-8

5-Bromo-2-methoxyquinoline

Cat. No.: B3059385
CAS No.: 99455-06-8
M. Wt: 238.08 g/mol
InChI Key: FKDZLLVNHCLYDM-UHFFFAOYSA-N
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Description

It belongs to the quinoline family, which plays a crucial role in drug design due to its diverse biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties .


Synthesis Analysis

The synthesis of 5-Bromo-2-methoxyquinoline involves bromination of the corresponding 8-substituted quinoline. For instance, bromination of 8-hydroxyquinoline and 8-aminoquinoline yields a mixture of mono and dibromo derivatives. Interestingly, 8-methoxyquinoline furnishes 5-bromo-8-methoxyquinoline as the sole product .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a bromine atom at the 5-position and a methoxy group at the 2-position. The bromine substitution enhances its reactivity and biological properties .


Chemical Reactions Analysis

Apart from bromination, this compound can participate in various chemical reactions, including substitution, condensation, and cyclodehydration. These reactions allow for the synthesis of novel derivatives with potential pharmacological applications .

Scientific Research Applications

Synthesis and Evaluation as Inhibitors of Steroid 5alpha Reductases 5-Bromo-2-methoxyquinoline has been utilized in the synthesis of various quinolines and quinolin-2-ones, demonstrating inhibitory activity against steroid 5alpha reductases. These compounds show potential in affecting hormone-related conditions, with their activity and selectivity dependent on heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).

Chemosensor Development for Metal Ions Research involving derivatives of this compound, such as 5-Chloro-8-methoxyquinoline, has led to the development of chemosensors selective for metal ions like cadmium. These sensors show significant potential for detecting metal concentrations in waste streams and food products, highlighting the compound's utility in environmental and food safety applications (Prodi et al., 2001).

Reactivity and Synthesis of Biaryl Systems The reactivity of bromoquinolines, including this compound, has been explored through Suzuki-Miyaura cross-coupling conditions. This research provides insights into the synthesis of biaryl systems, which are significant in pharmaceutical and chemical industries due to their wide range of applications (Håheim et al., 2019).

Development of Anti-Tuberculosis Drugs A derivative of this compound, specifically 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, has been synthesized for potential use as an anti-tuberculosis drug. The optimization of reaction conditions for its synthesis could have significant implications in the development of new treatments for tuberculosis (Sun Tie-min, 2009).

Antimicrobial Properties and Drug Development Research has also been conducted on the synthesis of new heterocyclic compounds incorporating quinolone moieties derived from this compound. These compounds have shown antimicrobial activity, particularly against Gram-negative bacteria, suggesting their potential in the development of new antibacterial drugs (Hamama et al., 2015).

Mechanism of Action

The precise mechanism of action for 5-Bromo-2-methoxyquinoline depends on its specific interactions with biological targets. Further studies are needed to elucidate its mode of action, receptor binding, and downstream effects .

Properties

IUPAC Name

5-bromo-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDZLLVNHCLYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557554
Record name 5-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-06-8
Record name 5-Bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99455-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-chloroquinoline (2.81 g, 11.6 mmol) in MeOH (25 mL) was added sodium methoxide (30% w/w in MeOH, 10.4 mL, 54.7 mmol). The mixture was refluxed for 3 hours, allowed to cool to room temperature, diluted with water, then extracted with EtOAc. The combined extracts were washed with water then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.36 (d, J=9.1 Hz, 1H); 7.81 (d, J=8.4 Hz, 1H); 7.63 (dd, J=7.6, 1.1 Hz, 1H); 7.46 (t, 1H, J=7.9 Hz); 6.98 (d, J=9.1 Hz, 1H); 4.08 (s, 3H); LC1 1.85 min. (M+H) 238.
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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